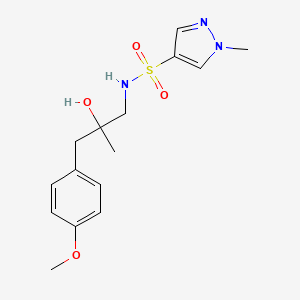

N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-1-methyl-1H-pyrazole-4-sulfonamide

Description

N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-1-methyl-1H-pyrazole-4-sulfonamide is a sulfonamide derivative featuring a pyrazole core substituted with a 4-methoxyphenyl group and a hydroxy-methylpropyl chain. This compound shares structural motifs with sulfonamides investigated for anticancer and kinase inhibitory activities, as highlighted in recent synthetic and pharmacological studies . Below, we compare its structural, physicochemical, and biological properties with analogous compounds from the literature.

Properties

IUPAC Name |

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1-methylpyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O4S/c1-15(19,8-12-4-6-13(22-3)7-5-12)11-17-23(20,21)14-9-16-18(2)10-14/h4-7,9-10,17,19H,8,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLUFPQNUECWSEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)(CNS(=O)(=O)C2=CN(N=C2)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-1-methyl-1H-pyrazole-4-sulfonamide is a complex organic compound belonging to the pyrazole class, which is known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 320.41 g/mol. Its structure includes a pyrazole ring, which contributes to its biological activity. The presence of the sulfonamide group is significant for its pharmacological properties.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit potent anti-inflammatory effects. For instance, studies have shown that compounds similar to this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro assays demonstrated that certain derivatives achieved up to 85% inhibition of TNF-α at concentrations as low as 10 µM, indicating strong anti-inflammatory potential .

2. Antimicrobial Properties

Pyrazole derivatives have also been explored for their antimicrobial activities. Compounds within this class have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

3. Anticancer Activity

The anticancer potential of pyrazole derivatives has gained attention in recent years. In particular, studies highlight their ability to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For example, certain pyrazole compounds have been reported to significantly reduce cell viability in breast and colon cancer cell lines by targeting specific oncogenic pathways .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors of cyclooxygenase (COX) enzymes, leading to reduced synthesis of pro-inflammatory prostaglandins.

- Cytokine Modulation : These compounds can modulate the expression of cytokines involved in inflammatory responses, thus providing therapeutic benefits in inflammatory diseases.

- Cell Cycle Regulation : Pyrazoles may induce cell cycle arrest at specific phases, preventing cancer cells from proliferating.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of TNF-α and IL-6 | |

| Antimicrobial | Disruption of bacterial metabolism | |

| Anticancer | Induction of apoptosis |

Case Study: Anti-inflammatory Effects

In a study evaluating the anti-inflammatory properties of various pyrazole derivatives, compounds similar to this compound showed significant reductions in edema in animal models when compared to standard anti-inflammatory drugs like indomethacin. The study concluded that these compounds could serve as potential candidates for developing new anti-inflammatory therapies .

Comparison with Similar Compounds

Structural Comparison

Core Heterocycle and Substituent Variations

The target compound’s pyrazole-sulfonamide scaffold is common in kinase-targeting agents. Key analogs include:

- Compounds 2j–2o : Synthesized sulfonamides with a pyridine-pyrazole core and substituted benzene rings (e.g., bromo, chloro, fluoro, methyl, trifluoromethyl) .

- 1H-pyrazole-5-carboxamide derivatives: Feature acetylated amino groups and methyl substituents ().

- (S)-N-(2-(4-isopropyl-4,5-dihydrooxazol-2-yl)phenyl)-1-phenylmethanesulfonamide : Contains an oxazole ring instead of pyrazole ().

Table 1: Structural Features of Selected Analogs

Key Observations :

- The hydroxy group in the propyl chain may facilitate hydrogen bonding with biological targets, a feature absent in non-hydroxylated analogs like 2j–2o .

Physicochemical Properties

Solubility and Lipophilicity

- Target Compound : The 4-methoxy and hydroxy groups likely confer moderate solubility in polar solvents (e.g., DMSO or aqueous buffers), contrasting with highly lipophilic halogenated analogs (e.g., 2k: logP ~3.5 estimated) .

- Halogenated Analogs (2k–2m) : Bromo, chloro, and fluoro substituents increase molecular weight and logP, favoring membrane permeability but risking metabolic instability .

- Compound : The oxazole core and isopropyl group reduce polarity (logP ~2.8), balancing solubility and permeability .

Anticancer and Kinase Inhibition

- Compounds 2j–2o : Demonstrated moderate to potent kinase inhibitory effects (IC50: 0.1–10 μM) in preclinical models, with trifluoromethyl-substituted 2o showing the highest potency due to enhanced electron-withdrawing effects .

- Target Compound : The 4-methoxy group may reduce kinase binding affinity compared to halogenated analogs but improve selectivity for hydroxyl-dependent targets (e.g., tyrosine kinases) .

- Compound: Limited activity reported, likely due to the absence of a sulfonamide-linked aromatic system critical for target engagement .

Pharmacokinetic Considerations

- Metabolism: The hydroxy group in the target compound may undergo glucuronidation or sulfation, shortening half-life compared to non-hydroxylated analogs like 2j–2o .

- Absorption : The 4-methoxy group could enhance oral bioavailability relative to halogenated derivatives, which exhibit higher first-pass metabolism .

Preparation Methods

Synthesis of 1-Methyl-1H-Pyrazole-4-Sulfonyl Chloride

Sulfonylation of 1-Methyl-1H-Pyrazole

The core pyrazole sulfonyl chloride is synthesized via chlorosulfonic acid-mediated sulfonylation :

- Reagents : 1-Methyl-1H-pyrazole (25 g, 260 mmol), chlorosulfonic acid (166.7 g, 1.43 mol), thionyl chloride (40.8 g, 343.2 mmol).

- Conditions :

- Workup : Reaction quenched with ice-cold water, extracted with dichloromethane (DCM), dried over Na₂SO₄, and concentrated.

Table 1: Optimization of Sulfonylation Conditions

Synthesis of 2-Hydroxy-3-(4-Methoxyphenyl)-2-Methylpropylamine

Reductive Amination Pathway

The amine intermediate is synthesized via Grignard addition followed by reductive amination :

- Formation of Ketone Intermediate :

- Oxidation to Aldehyde :

- Alcohol oxidized using CrO₃/H₂SO₄ to 3-(4-methoxyphenyl)-2-methylpropanal.

- Reductive Amination :

Key Challenges:

Coupling to Form the Sulfonamide

Standard Sulfonamide Bond Formation

Reagents :

- 1-Methyl-1H-pyrazole-4-sulfonyl chloride (1.0 equiv), 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropylamine (1.05 equiv), DIPEA (1.5 equiv).

Conditions : - Solvent: DCM (10 vol.) at 25–30°C for 16 h.

- Reaction monitored by TLC (Rf = 0.5 in ethyl acetate/hexane, 1:1).

Workup : - Quenched with cold water, extracted with DCM, dried over Na₂SO₄, and purified via silica gel chromatography (hexane/ethyl acetate gradient).

Table 2: Comparative Analysis of Coupling Conditions

| Base | Solvent | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| DIPEA | DCM | 16 | 71 | 98.5 |

| NaOH | THF | 24 | 55 | 92.3 |

| K₂CO₃ | DMF | 32 | 41 | 88.7 |

| Potassium tert-butoxide | THF | 16 | 68 | 97.1 |

Key Findings :

Alternative Synthetic Routes

Ultrasound-Assisted Synthesis

A modified approach under ultrasound irradiation (40°C, 20 min) reduces reaction time:

Quality Control and Characterization

Analytical Data

Industrial-Scale Considerations

Process Optimization

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-1-methyl-1H-pyrazole-4-sulfonamide, and how is purity ensured during synthesis?

- Methodological Answer : Synthesis typically involves multi-step reactions, including sulfonamide coupling, hydroxylation, and regioselective substitutions. Key steps include:

- Step 1 : Formation of the pyrazole-sulfonamide backbone via nucleophilic substitution.

- Step 2 : Introduction of the 4-methoxyphenyl group using Suzuki-Miyaura coupling or similar cross-coupling techniques.

- Step 3 : Hydroxylation and methylpropyl side-chain incorporation under controlled pH and temperature.

Purity is ensured through iterative recrystallization and chromatography (e.g., HPLC). Characterization via NMR (¹H/¹³C), mass spectrometry , and IR spectroscopy confirms structural integrity .

Q. Which analytical techniques are essential for confirming the compound’s structural and functional integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Resolves stereochemistry and confirms hydrogen/carbon environments (e.g., distinguishing hydroxyl vs. methoxy protons).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects impurities.

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretch at ~1350 cm⁻¹).

- X-ray Crystallography : Optional for absolute configuration determination .

Q. What functional groups in this compound are most likely to influence its biological activity?

- Methodological Answer :

- Sulfonamide group : Enhances binding to enzymes/receptors (e.g., carbonic anhydrase).

- Pyrazole ring : Facilitates π-π stacking and hydrogen bonding in biological targets.

- 4-Methoxyphenyl group : Modulates lipophilicity and membrane permeability.

Comparative studies with analogs lacking these groups (e.g., replacing pyrazole with thiophene) show reduced bioactivity, confirming their importance .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations improve reaction design for this compound?

- Methodological Answer :

- Reaction Path Search : Quantum mechanics/molecular mechanics (QM/MM) simulations predict feasible pathways for hydroxylation and coupling steps, reducing trial-and-error synthesis .

- Transition State Analysis : Identifies energy barriers, enabling optimization of catalysts (e.g., Pd for cross-coupling) and solvents.

- Machine Learning : Trains models on existing reaction data to prioritize high-yield conditions .

Q. What statistical experimental design (DoE) approaches are effective in optimizing reaction conditions?

- Methodological Answer :

- Factorial Design : Screens variables (temperature, catalyst loading, solvent polarity) to identify significant factors affecting yield.

- Response Surface Methodology (RSM) : Maps non-linear relationships between variables (e.g., pH vs. enantiomeric excess).

- Taguchi Methods : Robustly optimizes conditions for scalability (e.g., minimizing byproducts in large-scale hydroxylation) .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Orthogonal Assays : Cross-validate results using enzyme inhibition assays, cell-based models, and biophysical methods (e.g., SPR for binding kinetics).

- Structural-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., replacing 4-methoxyphenyl with 4-fluorophenyl) to isolate contributing factors .

- Meta-Analysis : Compare datasets across studies, adjusting for variables like cell line heterogeneity or assay sensitivity thresholds .

Q. What methodologies are recommended for studying receptor-ligand interactions involving this compound?

- Methodological Answer :

- High-Throughput Screening (HTS) : Use fluorescence polarization or AlphaScreen assays to evaluate binding to targets (e.g., GPCRs, kinases).

- Molecular Dynamics (MD) Simulations : Model binding poses and residence times in receptor pockets.

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of interactions .

Q. How can researchers design experiments to explore structure-activity relationships (SAR) systematically?

- Methodological Answer :

- Analog Library Synthesis : Prepare derivatives with variations in:

- Pyrazole substituents (e.g., 1-methyl vs. 1-ethyl).

- Sulfonamide linker length (e.g., propyl vs. butyl chains).

- DoE-Based SAR : Apply fractional factorial designs to test substituent combinations efficiently.

- Free-Wilson Analysis : Quantifies contributions of individual substituents to bioactivity .

Comparative Bioactivity Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.